3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde
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Overview
Description
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is an organic compound with the molecular formula C17H18O5. It is a derivative of benzaldehyde, featuring methoxy and phenoxy groups that contribute to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can be achieved through a multi-step process. One reported method involves a Suzuki-Miyaura coupling reaction between 3-(formylphenyl)boronic acid and guaiacol (2-methoxyphenol). This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzoic acid
Reduction: 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzyl alcohol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study enzyme activity and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The methoxy and phenoxy groups can influence its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
Molecular Formula |
C17H18O5 |
---|---|
Molecular Weight |
302.32 g/mol |
IUPAC Name |
3-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzaldehyde |
InChI |
InChI=1S/C17H18O5/c1-19-14-5-3-4-6-15(14)21-9-10-22-16-8-7-13(12-18)11-17(16)20-2/h3-8,11-12H,9-10H2,1-2H3 |
InChI Key |
CHPOJQADEAOEJZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
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